Cefuroxime pivoxetil
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Overview
Description
Cefuroxime pivoxetil is an ester prodrug of cefuroxime, a semisynthetic, broad-spectrum, beta-lactamase-resistant, second-generation cephalosporin with antibacterial activity . It is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections .
Preparation Methods
Cefuroxime pivoxetil is synthesized through a series of chemical reactions. One common method involves the esterification of cefuroxime with pivaloyloxymethyl chloride in the presence of a base . The reaction conditions typically include an organic solvent such as dichloromethane and a base like triethylamine. Industrial production methods often involve optimizing these conditions to maximize yield and purity .
Chemical Reactions Analysis
Cefuroxime pivoxetil undergoes several types of chemical reactions:
Hydrolysis: In the body, this compound is hydrolyzed by esterases to release the active drug, cefuroxime.
Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major product formed from the hydrolysis of this compound is cefuroxime .
Scientific Research Applications
Cefuroxime pivoxetil has several scientific research applications:
Mechanism of Action
Cefuroxime pivoxetil exerts its effects by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to cell lysis .
Comparison with Similar Compounds
Cefuroxime pivoxetil is unique among cephalosporins due to its ester prodrug form, which enhances its oral bioavailability . Similar compounds include:
Cefuroxime: The active form of this compound, used intravenously or intramuscularly.
Cefpodoxime: An oral third-generation cephalosporin with a broader spectrum of activity.
This compound’s unique ester prodrug form allows for better absorption in the gastrointestinal tract compared to its non-esterified counterparts .
Properties
Molecular Formula |
C23H28N4O11S |
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Molecular Weight |
568.6 g/mol |
IUPAC Name |
1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H28N4O11S/c1-11(38-21(31)23(2,3)33-4)37-20(30)16-12(9-36-22(24)32)10-39-19-15(18(29)27(16)19)25-17(28)14(26-34-5)13-7-6-8-35-13/h6-8,11,15,19H,9-10H2,1-5H3,(H2,24,32)(H,25,28)/b26-14+/t11?,15-,19-/m1/s1 |
InChI Key |
MGYPWVCKENORQX-JGLUBIDVSA-N |
Isomeric SMILES |
CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N)OC(=O)C(C)(C)OC |
Canonical SMILES |
CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N)OC(=O)C(C)(C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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